Preproendothelin-3 belongs to the class of vasoactive peptides and is classified within the broader category of peptide hormones. It is part of the endothelin family, which also includes endothelin-1 and endothelin-2. These peptides are known for their role in vasoconstriction and modulation of vascular tone .
The synthesis of preproendothelin-3 involves transcription from its gene followed by post-translational modifications. Initially, the EDN3 gene is transcribed into messenger RNA, which is then translated into the preproendothelin-3 protein. This precursor undergoes cleavage to form proendothelin-3, which is subsequently processed into the active form, endothelin-3.
The biosynthesis process can be influenced by various factors such as hypoxia, shear stress, and inflammatory cytokines. For instance, studies have shown that human endothelial cells increase preproendothelin-3 mRNA expression under hypoxic conditions . Additionally, techniques like Northern blotting and polymerase chain reaction are commonly used to analyze the expression levels of preproendothelin-3 mRNA in different tissues .
Preproendothelin-3 consists of 212 amino acids. The structure includes a signal peptide at its N-terminal region that directs the protein to secretory pathways. The mature endothelin-3 peptide is formed after enzymatic cleavage of this signal sequence and further processing.
The molecular weight of preproendothelin-3 is approximately 24 kDa. The active form, endothelin-3, comprises 21 amino acids with a molecular weight of about 2.5 kDa. Structural studies have revealed that endothelins adopt a compact conformation stabilized by disulfide bonds between cysteine residues .
The conversion of preproendothelin-3 to its active form involves several enzymatic reactions:
These reactions are crucial for regulating the bioavailability of endothelins in circulation. The activity of endothelin-converting enzymes can be modulated by various factors such as pH and ionic strength, influencing the efficiency of this conversion process .
Endothelins exert their biological effects through binding to specific receptors known as endothelin receptors A and B. Once released from endothelial cells, endothelin-3 binds predominantly to endothelin receptor A, leading to vasoconstriction and increased blood pressure.
The binding affinity of endothelin-3 for its receptors has been characterized using radiolabeled ligands and competition binding assays. These studies indicate that endothelin receptor A has a higher affinity for endothelin-1 and -2 than for endothelin-3 .
Preproendothelin-3 is soluble in aqueous solutions due to its peptide nature. It exhibits stability under physiological conditions but can be degraded by proteolytic enzymes.
The chemical properties include:
Relevant analyses often involve high-performance liquid chromatography for purification and mass spectrometry for molecular weight determination .
Preproendothelin-3 has significant implications in research related to cardiovascular health, renal function, and various pathophysiological conditions such as hypertension and heart failure. Its measurement can serve as a biomarker for endothelial dysfunction.
Research has also explored therapeutic interventions targeting the endothelin pathway for conditions like pulmonary arterial hypertension and chronic kidney disease . Understanding its synthesis and action mechanisms can lead to novel treatments aimed at modulating vascular responses in disease states.
The EDN3 gene, located on chromosome 20q13.32 in humans, encodes preproendothelin-3 (preproET-3). This gene spans approximately 25 kb and comprises 6 exons separated by 5 introns [5]. Exon 1 encodes the 5' untranslated region (UTR) and signal peptide, exon 2 the mature ET-3 sequence and a portion of the N-terminal peptide, exons 3–5 internal domains, and exon 6 the C-terminal region and 3' UTR [5]. The EDN3 promoter contains conserved regulatory elements, including AP-1 and GATA sites, which mediate tissue-specific expression, particularly in neural crest-derived tissues and the intestine [5] [8].
Evolutionarily, endothelin genes (EDN1, EDN2, EDN3) are vertebrate-specific innovations, with EDN3 emerging from gene duplication events early in vertebrate evolution [4]. While invertebrates lack true endothelin systems, homologs of endothelin-converting enzymes exist, suggesting ancient origins for peptide processing machinery [3]. The EDN3 sequence exhibits high conservation among mammals (>85% amino acid identity), but lower conservation in non-mammalian vertebrates. Notably, mutations in EDN3 are linked to Waardenburg syndrome type 4B and Hirschsprung disease, underscoring its conserved role in neural crest development [5] [8].
Table 1: Genomic Features of Human EDN3
Feature | Chromosomal Location | Exon Count | Transcript Length | Key Regulatory Elements |
---|---|---|---|---|
EDN3 Gene | 20q13.32 | 6 | ~2.4 kb (mRNA) | AP-1, GATA, TATA-box |
PreproET-3 is a 238-amino-acid polypeptide that undergoes sequential proteolysis to release bioactive ET-3. Its domain architecture includes:
The tertiary structure of preproET-3 remains unresolved, though conserved disulfide bonds (Cys¹-Cys¹⁵ and Cys³-Cys¹¹ in ET-3) are critical for receptor binding [4]. The endothelin-like domain within ELDP may adopt a loop conformation stabilized by hydrogen bonding, as inferred from NMR studies of ET-1 [4] [9].
Table 2: Functional Domains in Preproendothelin-3
Domain | Amino Acid Residues | Function | Processing Enzymes |
---|---|---|---|
Signal Peptide | 1–23 | ER targeting | Signal peptidase |
N-terminal Peptide | 24–92 | Unknown | Proprotein convertases |
Endothelin-like Domain | 93–166 | Structural stability? (ELDP) | Furin-like enzymes |
Big ET-3 | 168–195 | ET-3 precursor | ECE, Kell protein |
C-terminal Peptide | 196–238 | Biomarker (CT-proET-3) | Carboxypeptidases |
Preproendothelin isoforms share a common tripartite architecture (signal peptide, bioactive ET sequence, C-terminal extension) but exhibit key differences:
Table 3: Comparative Features of Human Preproendothelin Isoforms
Feature | PreproET-1 | PreproET-2 | PreproET-3 |
---|---|---|---|
Gene Location | 6p24.1 | 1p34 | 20q13.32 |
Mature Peptide | ET-1 (21 aa) | ET-2 (21 aa) | ET-3 (21 aa) |
Divergence from ET-1 | — | 2 aa substitutions | 6 aa substitutions |
Key Tissues | Endothelium, lung | Kidney, intestine | Brain, intestine, placenta |
Receptor Affinity | ETA > ETB | ETA ≈ ETB | ETB > ETA |
PreproET-3 maturation involves tightly regulated proteolytic steps:
Tissue-specific processing occurs: In the intestine, chymase generates ET-31–31, while in neural crest-derived cells, ECE-2 (an isoform active at acidic pH) processes big ET-3 in secretory vesicles [4]. Phosphorylation at Ser¹⁷⁰ (within big ET-3) has been proposed to modulate ECE-1 accessibility, though experimental validation is pending [8].
Table 4: Key Proteolytic Events in PreproET-3 Maturation
Processing Step | Cleavage Site | Enzyme(s) | Products |
---|---|---|---|
Signal peptide removal | Ala²³↓Arg²⁴ | Signal peptidase | ProET-3 (aa 24–238) |
ELDP liberation | Arg¹⁶⁷↓Arg¹⁶⁸ | Furin/PC5/6 | Big ET-3 (168–195), ELDP (93–166) |
Big ET-3 conversion | Trp¹⁷⁵↓Ile¹⁷⁶ | ECE-1, Kell protein | ET-3 (176–195), C-terminal frag |
CT-proET-3 generation | Lys¹⁹⁶↓Arg¹⁹⁷ | Carboxypeptidase-like enzymes | CT-proET-3 (196–238) |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9